Ethyl 5-bromo-2-fluorobenzimidate
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Overview
Description
Ethyl 5-bromo-2-fluorobenzimidate is an organic compound with the molecular formula C9H9BrFNO It is a derivative of benzimidate, characterized by the presence of bromine and fluorine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-2-fluorobenzimidate typically involves the reaction of 5-bromo-2-fluorobenzoyl chloride with ethanol in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
[ \text{5-bromo-2-fluorobenzoyl chloride} + \text{ethanol} \xrightarrow{\text{triethylamine}} \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-fluorobenzimidate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the imidate group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzimidates.
Oxidation: Formation of 5-bromo-2-fluorobenzoic acid.
Reduction: Formation of ethyl 5-bromo-2-fluoroaniline.
Scientific Research Applications
Ethyl 5-bromo-2-fluorobenzimidate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-2-fluorobenzimidate in biological systems involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-bromo-2-chlorobenzimidate
- Ethyl 5-bromo-2-iodobenzimidate
- Ethyl 5-bromo-2-methylbenzimidate
Uniqueness
Ethyl 5-bromo-2-fluorobenzimidate is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable building block in drug design and development.
Properties
IUPAC Name |
ethyl 5-bromo-2-fluorobenzenecarboximidate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEDGJOBOGZILQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=C(C=CC(=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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